molecular formula C10H6N4O2 B8619074 1-(5-Cyanopyridin-2-yl)-1H-imidazole-4-carboxylic acid

1-(5-Cyanopyridin-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No. B8619074
M. Wt: 214.18 g/mol
InChI Key: MOQJEISBDPFYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921398B2

Procedure details

A mixture of 1H-imidazole-4-carboxylic acid (500 mg), 6-chloropyridine-3-carbonitrile (0.93 g), and N,N-diisopropyl-ethyl-amine (3.6 mL) in N,N-dimethylformamide (6 mL) is heated to 120° C. overnight. The crude product is purified by HPLC. LC (method 20): tR=1.73 min; Mass spectrum (APCI): m/z=215 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]([OH:8])=[O:7])[N:3]=[CH:2]1.Cl[C:10]1[N:15]=[CH:14][C:13]([C:16]#[N:17])=[CH:12][CH:11]=1.C(N(CC)C(C)C)(C)C>CN(C)C=O>[C:16]([C:13]1[CH:12]=[CH:11][C:10]([N:1]2[CH:5]=[C:4]([C:6]([OH:8])=[O:7])[N:3]=[CH:2]2)=[N:15][CH:14]=1)#[N:17]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=NC(=C1)C(=O)O
Name
Quantity
0.93 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C#N
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is purified by HPLC

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=CC(=NC1)N1C=NC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.